molecular formula C10H11NO3 B574366 Methyl 2-acetyl-6-aminobenzoate CAS No. 179678-23-0

Methyl 2-acetyl-6-aminobenzoate

Cat. No.: B574366
CAS No.: 179678-23-0
M. Wt: 193.202
InChI Key: NIARQBSHAIEZIP-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-6-aminobenzoate is a benzoate ester derivative featuring an acetyl group at the 2-position and an amino group at the 6-position of the benzene ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of analgesics and heterocyclic compounds. Its reactivity is influenced by the electron-donating amino group and the acetyl moiety, which facilitate nucleophilic and condensation reactions.

Properties

CAS No.

179678-23-0

Molecular Formula

C10H11NO3

Molecular Weight

193.202

IUPAC Name

methyl 2-acetyl-6-aminobenzoate

InChI

InChI=1S/C10H11NO3/c1-6(12)7-4-3-5-8(11)9(7)10(13)14-2/h3-5H,11H2,1-2H3

InChI Key

NIARQBSHAIEZIP-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=CC=C1)N)C(=O)OC

Synonyms

Benzoic acid, 2-acetyl-6-amino-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-acetyl-6-aminobenzoate and its analogs:

Compound Molecular Formula Functional Groups Applications Key Properties
This compound C₁₀H₁₁NO₃ (inferred) Acetyl, amino, ester Pharmaceutical intermediates, heterocyclic synthesis High reactivity due to acetyl-amino synergy; stability under mild acidic conditions
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ Acetyl, phenyl, ester Precursor for amphetamine analysis; keto-enol tautomerization studies Crystalline solid; ≥98% purity; stable at -20°C
Methyl 5-amino-2-morpholinobenzoate C₁₂H₁₆N₂O₃ Amino, morpholine, ester Potential CNS drug candidate; high solubility in polar solvents Molecular weight 236.27 g/mol; requires strict handling due to toxicity
Ethyl 2-amino-6-chloro-3-methylbenzoate C₁₁H₁₄ClNO₂ Amino, chloro, methyl, ester Intermediate for agrochemicals; halogen-directed substitution reactions CAS 1183546-09-9; synthesized via Friedel-Crafts alkylation

Key Findings :

Reactivity: this compound’s amino group enhances nucleophilicity, enabling condensation with aromatic amines (e.g., in heterocycle formation). In contrast, Methyl 2-phenylacetoacetate’s phenyl group stabilizes enolate intermediates, favoring keto-enol equilibria critical for tautomer studies.

Stability and Handling: Methyl 5-amino-2-morpholinobenzoate requires stringent storage (-20°C) due to hygroscopicity and toxicity, whereas Methyl 2-phenylacetoacetate exhibits long-term stability under similar conditions.

Synthetic Utility: Ethyl 2-amino-6-chloro-3-methylbenzoate’s chloro group allows regioselective modifications, a feature absent in this compound.

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